molecular formula C29H23NO2 B4971838 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one

Cat. No.: B4971838
M. Wt: 417.5 g/mol
InChI Key: PJMNHSPTTFSCFR-UHFFFAOYSA-N
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Description

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one is a complex organic compound that belongs to the class of benzo[a]phenanthridinone derivatives.

Preparation Methods

The synthesis of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of N-arylmethylene-2-naphthylamines with 5-phenyl-1,3-cyclohexanediones in various solvents . Another approach utilizes a modular strategy involving homogeneous gold catalysis, which allows for the rapid assembly of benzo[a]phenanthridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one can be compared with other benzo[a]phenanthridinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO2/c31-26-15-7-14-24-27-23-13-5-4-8-19(23)16-17-25(27)30-29(28(24)26)20-9-6-12-22(18-20)32-21-10-2-1-3-11-21/h1-6,8-13,16-18,29-30H,7,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMNHSPTTFSCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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